1-[3-({[4,6-Dihydroxy-5-(3-methyl-4-propoxybenzyl)pyrimidin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethanone
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Overview
Description
1-{3-[({4,6-DIHYDROXY-5-[(3-METHYL-4-PROPOXYPHENYL)METHYL]PYRIMIDIN-2-YL}SULFANYL)METHYL]-4-METHOXYPHENYL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[({4,6-DIHYDROXY-5-[(3-METHYL-4-PROPOXYPHENYL)METHYL]PYRIMIDIN-2-YL}SULFANYL)METHYL]-4-METHOXYPHENYL}ETHAN-1-ONE involves multiple steps, starting with the preparation of the pyrimidine core, followed by the introduction of the sulfanyl group, and finally the addition of the methoxy and hydroxyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{3-[({4,6-DIHYDROXY-5-[(3-METHYL-4-PROPOXYPHENYL)METHYL]PYRIMIDIN-2-YL}SULFANYL)METHYL]-4-METHOXYPHENYL}ETHAN-1-ONE can undergo various types of chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-{3-[({4,6-DIHYDROXY-5-[(3-METHYL-4-PROPOXYPHENYL)METHYL]PYRIMIDIN-2-YL}SULFANYL)METHYL]-4-METHOXYPHENYL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-[({4,6-DIHYDROXY-5-[(3-METHYL-4-PROPOXYPHENYL)METHYL]PYRIMIDIN-2-YL}SULFANYL)METHYL]-4-METHOXYPHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. These interactions can influence various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxy-2-methyl-4H-pyran-4-one: Shares the hydroxyl and pyranone structure but lacks the sulfanyl and methoxy groups.
6-Methylcoumarin: Contains a similar aromatic structure but differs in the functional groups and overall molecular framework.
2,4-Dihydroxy-1,3,5-benzenetricarboxaldehyde: Similar in having multiple hydroxyl groups but differs in the core structure and functional groups.
Uniqueness
1-{3-[({4,6-DIHYDROXY-5-[(3-METHYL-4-PROPOXYPHENYL)METHYL]PYRIMIDIN-2-YL}SULFANYL)METHYL]-4-METHOXYPHENYL}ETHAN-1-ONE is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule
Properties
Molecular Formula |
C25H28N2O5S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-5-[(3-methyl-4-propoxyphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H28N2O5S/c1-5-10-32-21-8-6-17(11-15(21)2)12-20-23(29)26-25(27-24(20)30)33-14-19-13-18(16(3)28)7-9-22(19)31-4/h6-9,11,13H,5,10,12,14H2,1-4H3,(H2,26,27,29,30) |
InChI Key |
PEWOWNUZNVNBNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC2=C(N=C(NC2=O)SCC3=C(C=CC(=C3)C(=O)C)OC)O)C |
Origin of Product |
United States |
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